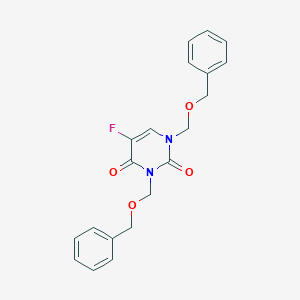

1,3-DI(Benzyloxymethyl)-5-fluorouracil

Description

Historical Context and Significance of 5-FU as an Antimetabolite Chemotherapeutic Agent

The journey of 5-Fluorouracil (B62378) (5-FU) in oncology began in 1957, a product of rational drug design. nih.govnih.gov Its synthesis was a landmark achievement in the development of antimetabolites, a class of drugs that mimic normal cellular molecules to interfere with metabolic pathways. calis.edu.cn 5-FU, a fluorinated pyrimidine (B1678525) analogue, was specifically designed to disrupt DNA and RNA synthesis, thereby preferentially targeting rapidly dividing cancer cells. calis.edu.cn

Since its introduction, 5-FU has become a critical component in the treatment of a wide array of solid tumors, including those of the gastrointestinal tract, breast, and head and neck. nih.gov It functions primarily by inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. nih.gov This disruption leads to a "thymineless death" for cancer cells. Despite its long-standing use, the success of 5-FU is a double-edged sword, with its potent anticancer activity often accompanied by significant side effects. nih.gov

Overview of Fluoropyrimidine Antimetabolites

5-FU belongs to the family of fluoropyrimidine antimetabolites, which also includes its oral prodrugs like capecitabine (B1668275) and tegafur. calis.edu.cn These compounds share a common mechanism of action, ultimately leading to the inhibition of DNA and RNA synthesis. calis.edu.cn The core principle behind their function is their structural similarity to endogenous pyrimidines, allowing them to enter cellular metabolic pathways where they are converted into their active, cytotoxic forms. nih.gov

The clinical application of fluoropyrimidines is extensive, forming the backbone of many combination chemotherapy regimens. calis.edu.cn However, their efficacy can be limited by the same factors that plague 5-FU, namely the development of resistance and a narrow therapeutic window due to non-selective toxicity to healthy, rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract. nih.gov

Rationale for Developing 5-FU Prodrugs and Derivatives

The inherent limitations of 5-FU have driven extensive research into the development of prodrugs and derivatives, such as 1,3-Di(benzyloxymethyl)-5-fluorouracil, with the goal of improving its therapeutic profile. nih.gov

A primary challenge with 5-FU is its poor and erratic oral bioavailability, necessitating intravenous administration which is inconvenient for patients. nih.gov Furthermore, its rapid metabolism in the liver by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) contributes to a short plasma half-life and variable drug exposure. researchgate.net

Toxicity is a major concern with 5-FU therapy. nih.gov The non-selective action of the drug leads to damage of healthy tissues, resulting in side effects such as myelosuppression, mucositis, and diarrhea. nih.gov The development of drug resistance is another significant hurdle, where cancer cells evolve mechanisms to evade the cytotoxic effects of 5-FU, rendering the treatment ineffective. nih.gov

The development of 5-FU prodrugs aims to overcome these limitations. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. The strategic design of prodrugs can improve oral bioavailability, alter the pharmacokinetic profile to achieve more sustained drug levels, and potentially target the release of the active drug to the tumor site, thereby increasing efficacy and reducing systemic toxicity. researchgate.net By modifying the 5-FU molecule, for instance at the N1 and N3 positions as seen in 1,3-disubstituted derivatives, researchers aim to create compounds that are more stable, have better absorption characteristics, and are preferentially activated in cancer cells. nih.gov

While specific research data on the biological activity of this compound is not widely available in published literature, its structure suggests it is a prodrug designed to release 5-FU. The benzyloxymethyl groups are likely cleaved in vivo to yield the active parent drug. This chemical modification would significantly increase the lipophilicity of the molecule compared to 5-FU, which could influence its absorption and distribution properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGJHDWFSNOWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515279 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75500-03-7 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification of 1,3 Di Benzyloxymethyl 5 Fluorouracil

Synthetic Methodologies for 5-Fluorouracil (B62378) Precursors

The cornerstone for the synthesis of 1,3-DI(Benzyloxymethyl)-5-fluorouracil is the precursor 5-fluorouracil (5-FU). The original synthesis of 5-FU, a foundational antimetabolite, was a significant milestone. chemicalbook.com A common laboratory and industrial method for its preparation involves the direct fluorination of uracil (B121893). In one such method, uracil is reacted with fluorine gas in a suitable diluent medium, such as acetic acid or hydrogen fluoride, under an inert atmosphere like nitrogen. google.com This process directly introduces the fluorine atom at the C5 position of the pyrimidine (B1678525) ring, yielding 5-fluorouracil.

Alternatively, precursors for 5-FU derivatives can be synthesized from other starting materials. For instance, a novel precursor to a 5-FU analog was prepared by reacting 5-fluoro-2,4-dichloropyrimidine with a propargyl alkoxide, resulting in an O,O'-dialkylated derivative. researchgate.net Furthermore, functionalized intermediates can be prepared from 5-FU itself. An example is the synthesis of 5-fluorouracil-1-carboxylic acid, where 5-FU is reacted with chloroacetic acid in the presence of potassium hydroxide. chemicalbook.com These precursors and intermediates serve as versatile platforms for further chemical modification.

Approaches for N-Alkylation and N-Acylation of Uracil and 5-Fluorouracil Derivatives

Modification of the nitrogen atoms at the N1 and N3 positions of the 5-fluorouracil ring is a critical strategy for creating diverse derivatives. Several methods for N-alkylation and N-acylation have been developed.

Direct alkylation is a common approach, though the site of substitution (N1 vs. N3) can be influenced by the nature of the alkylating agent. It has been reported that the direct alkylation of 5-FU with saturated alkyl halides tends to occur at the N3 position, whereas allylic-type halides, such as benzyl (B1604629) chloride, preferentially yield N1-substituted products. nih.gov

A general and efficient method for synthesizing N-alkylated derivatives involves the use of a base in a polar aprotic solvent. For example, 5-FU derivatives have been successfully alkylated at the N1 position using various alkyl bromides in the presence of 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) in acetonitrile (B52724) or using potassium carbonate (K₂CO₃) in dimethylformamide (DMF). nih.govresearchgate.net Another approach involves a silylation method, which enhances the solubility and reactivity of the 5-FU ring prior to alkylation. nih.gov

Two-step procedures have also been employed. For the synthesis of 1,3-bis(β-allyloxycarbonyloxymethyl)-5-fluorouracil, 5-FU was first reacted with formaldehyde (B43269), followed by treatment with isopropenyl chloroformate to yield the N1, N3-disubstituted product. nih.gov This highlights a pathway involving initial hydroxymethylation followed by further functionalization.

| Method | Reagents | Base/Catalyst | Solvent | Primary Site | Reference |

|---|---|---|---|---|---|

| Direct Alkylation (Allylic Halide) | Benzyl Bromide | K₂CO₃ | DMF | N1 | nih.govresearchgate.net |

| Direct Alkylation (Saturated Halide) | Alkyl Bromide | DBU | Acetonitrile | N3 | nih.gov |

| Two-Step Hydroxymethylation/Acylation | 1. Formaldehyde 2. Isopropenyl Chloroformate | - | - | N1, N3 | nih.gov |

| N-Acylation | Chloroacetic Acid | KOH | Water | N1 | chemicalbook.com |

Specific Synthetic Routes to this compound

A highly plausible one-step method involves the direct N,N'-dialkylation of 5-fluorouracil using benzyloxymethyl chloride (BOM-Cl). In this proposed synthesis, 5-fluorouracil would be treated with at least two equivalents of benzyloxymethyl chloride. The reaction would be conducted in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate both the N1 and N3 amide protons, facilitating the nucleophilic attack on the BOM-Cl. A polar aprotic solvent, like dimethylformamide (DMF), would be suitable for this transformation, ensuring the solubility of the reactants. The reaction would likely be performed at room temperature or with gentle heating to drive it to completion.

Proposed Reaction Scheme:

5-Fluorouracil + 2 eq. Benzyloxymethyl Chloride (Base: K₂CO₃, Solvent: DMF) → this compound

An alternative, two-step route could also be envisioned, analogous to known syntheses. nih.gov This would first involve the reaction of 5-fluorouracil with an excess of formaldehyde to form the intermediate 1,3-di(hydroxymethyl)-5-fluorouracil. This intermediate would then be subjected to a Williamson ether synthesis, reacting it with two equivalents of benzyl bromide in the presence of a base like sodium hydride to form the desired diether product.

Chemical Characterization and Spectroscopic Analysis of this compound and Intermediates

The definitive identification of this compound and its synthetic intermediates relies on a combination of chemical and spectroscopic analytical techniques.

Physicochemical Properties: The compound has a molecular formula of C₂₀H₁₉FN₂O₄ and a molecular weight of approximately 370.37 g/mol .

Spectroscopic Analysis: While a complete set of published spectra for this specific molecule is not available, the expected spectroscopic data can be predicted based on its structure and analysis of similar compounds. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the two benzyl groups would appear as a multiplet in the range of δ 7.2-7.4 ppm. The two sets of methylene (B1212753) protons in the benzyloxymethyl groups would be distinguishable: the benzylic protons (O-CH₂ -Ph) would likely resonate as a singlet around δ 4.5-4.7 ppm, while the protons of the methylene group attached to the nitrogen atoms (N-CH₂ -O) would appear further downfield as a singlet around δ 5.3-5.5 ppm. The single proton at the C6 position of the pyrimidine ring (C6-H) is expected to be a doublet around δ 8.0-8.2 ppm, with coupling to the adjacent fluorine atom.

¹³C NMR Spectroscopy: The carbon spectrum would provide further structural confirmation. Key signals would include those for the two non-equivalent carbonyl carbons (C2 and C4) of the uracil ring, the carbon bearing the fluorine atom (C5, showing a large C-F coupling constant), the C6 methine carbon, and the carbons of the benzyloxymethyl substituents (N-C H₂-O, O-C H₂-Ph, and the aromatic carbons).

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the two C=O groups in the 1650-1720 cm⁻¹ region. Other significant peaks would include those for C-O-C ether stretching, aromatic C=C stretching, and the characteristic C-F bond vibration. derpharmachemica.com

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The mass spectrum would be expected to show the molecular ion peak [M]⁺ or a protonated adduct [M+H]⁺ at m/z corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the benzyl group or the entire benzyloxymethyl group.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | ~8.1 ppm (d, 1H, C6-H); ~7.3 ppm (m, 10H, Ar-H); ~5.4 ppm (s, 4H, N-CH₂-O); ~4.6 ppm (s, 4H, O-CH₂-Ar) |

| IR (cm⁻¹) | ~1720 & ~1660 (C=O stretching); ~1240 (C-F stretching); ~1100 (C-O-C stretching) |

| MS (m/z) | ~370 [M]⁺; Fragmentation peaks corresponding to loss of C₇H₇ (benzyl) and C₈H₉O (benzyloxymethyl) |

Molecular Mechanisms of Action of 1,3 Di Benzyloxymethyl 5 Fluorouracil As a Prodrug

Enzymatic Conversion and Bioactivation Pathways of 1,3-DI(Benzyloxymethyl)-5-fluorouracil to 5-FU and its Active Metabolites

The transformation of this compound into 5-FU is a critical step for its pharmacological activity. This conversion is followed by the anabolic metabolism of 5-FU into its three active nucleotides: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). nih.govresearchgate.net These active metabolites are responsible for the cytotoxic effects of the drug. nih.govnih.gov

Role of Specific Enzymes in Prodrug Cleavage

While specific studies detailing the enzymatic cleavage of the benzyloxymethyl groups from this compound are not extensively available in the provided search results, the metabolism of similar prodrugs often involves cytochrome P450 (CYP) enzymes. For instance, the conversion of the 5-FU prodrug tegafur to 5-FU is primarily catalyzed by CYP enzymes, with CYP1A2, CYP2A6, and CYP2C8 playing significant roles in human liver microsomes. nih.gov It is plausible that similar enzymatic pathways are involved in the bioactivation of this compound. The cytochrome P450 (CYP) enzyme family is a major system responsible for the phase I metabolism of many xenobiotics, including pharmaceuticals. uniba.it Some studies have also indicated that 5-FU itself can inhibit the activity of certain CYP enzymes, such as CYP2C9. nih.gov

Formation of Fluorodeoxyuridine Monophosphate (FdUMP)

Once 5-FU is released from its prodrug form, it undergoes a series of metabolic conversions to form its active metabolites. nih.gov One of the key active metabolites is FdUMP. nih.govnih.gov There are two primary pathways for the formation of FdUMP from 5-FU. researchgate.netnih.gov

Pathway 1: 5-FU is converted to 5-fluorouridine monophosphate (FUMP) by the enzyme orotate phosphoribosyltransferase (OPRT). FUMP is then phosphorylated to fluorouridine diphosphate (FUDP). Subsequently, ribonucleotide reductase (RNR) converts FUDP to fluorodeoxyuridine diphosphate (FdUDP), which is then dephosphorylated to FdUMP. researchgate.netresearchgate.net

Pathway 2: Thymidine phosphorylase (TP) converts 5-FU to fluorodeoxyuridine (FUDR). FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. researchgate.netnih.gov

The formation of FdUMP is a critical step, as it is a potent inhibitor of thymidylate synthase (TS). nih.govnih.govpatsnap.com

Incorporation into RNA as Fluorouridine Triphosphate (FUTP)

Another major active metabolite of 5-FU is fluorouridine triphosphate (FUTP). nih.govresearchgate.net Following the formation of FUMP via OPRT, it is further phosphorylated to FUDP. researchgate.net FUDP can then be phosphorylated to FUTP. nih.govresearchgate.net This metabolite is structurally similar to uridine triphosphate (UTP) and can be incorporated into RNA during transcription. nih.govpatsnap.comgosset.ai The incorporation of FUTP into RNA disrupts normal RNA processing and function, contributing to the cytotoxic effects of the drug. nih.govnih.govpatsnap.com Recent studies suggest that the RNA-modifying effects of 5-FU, mediated by FUTP, play a significant role in its anti-cancer activity. drugdiscoverynews.comnih.gov

Incorporation into DNA as Fluorodeoxyuridine Triphosphate (FdUTP)

The third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), is formed from FdUDP, which is produced via the ribonucleotide reductase-mediated conversion of FUDP. nih.govresearchgate.net FdUDP is phosphorylated to FdUTP. nih.govresearchgate.net FdUTP can then be incorporated into DNA in place of deoxythymidine triphosphate (dTTP), leading to DNA damage and cell death. nih.govnih.gov The incorporation of 5-FU metabolites into DNA is a recognized mechanism of its cytotoxicity. nih.govnih.govresearchgate.net

Downstream Cellular and Molecular Effects

The bioactivation of this compound and the subsequent actions of its active metabolites lead to significant downstream cellular and molecular consequences, primarily centered around the disruption of DNA synthesis and integrity.

Inhibition of Thymidylate Synthase (TS) and Disruption of DNA Synthesis

A primary mechanism of action of 5-FU's active metabolite, FdUMP, is the inhibition of thymidylate synthase (TS). nih.govresearchgate.netresearchgate.net TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netnih.govwikipedia.orgwikipedia.org

FdUMP acts as a suicide inhibitor of TS by forming a stable ternary complex with the enzyme and the reduced folate cofactor, 5,10-methylenetetrahydrofolate (CH2THF). nih.govresearchgate.netnih.gov This complex blocks the binding of the natural substrate, dUMP, to the enzyme's active site, thereby inhibiting dTMP synthesis. researchgate.net The inhibition of TS leads to a depletion of the intracellular dTMP and consequently dTTP pools, which disrupts DNA replication and repair. nih.govresearchgate.netmdpi.com This disruption of DNA synthesis ultimately leads to cell cycle arrest and apoptosis. patsnap.comresearchgate.net The competitive interaction between FdUMP and dUMP for TS binding is a key determinant of the extent of enzyme inhibition. nih.gov

Table 1: Key Enzymes in the Bioactivation of 5-Fluorouracil (B62378)

| Enzyme | Abbreviation | Role in 5-FU Metabolism |

|---|---|---|

| Orotate phosphoribosyltransferase | OPRT | Converts 5-FU to FUMP researchgate.netresearchgate.netnih.gov |

| Ribonucleotide reductase | RNR | Converts FUDP to FdUDP researchgate.netresearchgate.net |

| Thymidine phosphorylase | TP | Converts 5-FU to FUDR researchgate.netnih.gov |

| Thymidine kinase | TK | Phosphorylates FUDR to FdUMP researchgate.netnih.gov |

Table 2: Active Metabolites of 5-Fluorouracil and Their Mechanisms of Action

| Active Metabolite | Abbreviation | Mechanism of Action |

|---|---|---|

| Fluorodeoxyuridine monophosphate | FdUMP | Inhibits thymidylate synthase (TS), disrupting DNA synthesis nih.govresearchgate.netresearchgate.net |

| Fluorouridine triphosphate | FUTP | Incorporates into RNA, disrupting RNA processing and function nih.govnih.govpatsnap.comgosset.ai |

Interference with RNA Processing and Protein Synthesis

Once converted from its prodrug form, 5-fluorouracil (5-FU) is metabolized into three main active forms: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn FUTP, in particular, is a key metabolite responsible for RNA-related cytotoxicity. mdpi.com

The primary mechanism of RNA interference involves the misincorporation of FUTP into various RNA species in place of uridine triphosphate (UTP). drugbank.com This incorporation disrupts normal RNA processing and function. drugbank.comresearchgate.net Recent research has highlighted that this RNA-directed activity, rather than DNA damage, is the predominant mechanism of action for 5-FU in gastrointestinal cancers. mit.edunews-medical.net

Specifically, the damage to ribosomal RNA (rRNA) is a critical factor. mit.edudrugdiscoverynews.com The incorporation of FUTP into rRNA disrupts ribosome biogenesis, the process of making new ribosomes, which are essential for protein synthesis. mit.edu When cells cannot produce enough functional ribosomes, they are unable to synthesize the proteins necessary for their function and survival, leading to cell death. mit.edu This disruption in ribosome synthesis is also linked to the degradation of a large set of proteins that would normally bind to rRNA to form new ribosomes. mit.edu

This RNA damage response is considered a significant contributor to the cytotoxic effects of 5-FU. mdpi.comresearchgate.net Studies have shown that a majority of intracellular 5-FU is incorporated into RNA (ranging from 45-91%), while its incorporation into DNA is significantly lower (0.2-11%). nih.gov

| Metabolite | Mechanism | Effect |

| Fluorouridine triphosphate (FUTP) | Misincorporation into RNA in place of UTP. | Disrupts RNA processing, particularly ribosomal RNA (rRNA) biogenesis. drugbank.commit.edu |

| Inhibits protein synthesis. drugbank.com | ||

| Induces an RNA damage response. news-medical.net |

Induction of DNA Damage and Cell Death Pathways

In addition to its effects on RNA, 5-fluorouracil (5-FU) induces DNA damage and activates cell death pathways through its other active metabolites. The metabolite fluorodeoxyuridine monophosphate (FdUMP) inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA. calis.edu.cnresearchgate.net This inhibition leads to a deficiency in thymidine, which in turn disrupts DNA synthesis and repair. researchgate.net

Furthermore, the metabolite fluorodeoxyuridine triphosphate (FdUTP) can be misincorporated into the DNA strand. drugbank.comdrugdiscoverynews.com The presence of this fraudulent nucleotide interferes with DNA replication and stability. mdpi.com

The culmination of these actions—inhibition of DNA synthesis and incorporation of fraudulent nucleotides—leads to significant DNA damage, including single-strand breaks (SSB) and double-strand breaks (DSB). nih.govsemanticscholar.org The presence of irreparable DNA damage triggers programmed cell death, or apoptosis. nih.govresearchgate.net Studies have demonstrated that 5-FU treatment can lead to the activation of key signaling pathways involved in the DNA damage response, including the activation of ATM (ataxia-telangiectasia-mutated) and CHEK2 proteins, and an increase in phosphorylated H2AX, a marker of DSBs. semanticscholar.orgnih.gov

| Metabolite | Mechanism | Effect |

| Fluorodeoxyuridine monophosphate (FdUMP) | Inhibition of thymidylate synthase (TS). calis.edu.cn | Depletion of thymidine, leading to inhibition of DNA synthesis and repair. researchgate.net |

| Fluorodeoxyuridine triphosphate (FdUTP) | Misincorporation into DNA. drugdiscoverynews.com | Induces DNA damage (single and double-strand breaks). nih.gov |

| Overall Effect | Induction of irreparable DNA damage. | Activation of cell death pathways, including apoptosis and autophagy. nih.govnih.gov |

Cell Cycle Arrest Mechanisms

The DNA damage and metabolic stress induced by 5-fluorouracil (5-FU) lead to the activation of cell cycle checkpoints, causing the cell cycle to halt. This arrest prevents damaged cells from proliferating. The specific phase of cell cycle arrest can vary depending on the cell type and the concentration of the drug.

Studies have shown that 5-FU can induce a significant arrest in the G1/S and S phases of the cell cycle. mdpi.comresearchgate.net The inhibition of thymidylate synthase by FdUMP directly impacts the S phase, where DNA replication occurs, by depleting the necessary building blocks for new DNA. researchgate.net

In other contexts, such as in keloid fibroblasts and human breast cancer cells, 5-FU has been shown to cause a significant delay in cell cycle progression and an arrest at the G2/M phase. nih.govnih.gov This G2/M arrest is often associated with the accumulation of key cell cycle regulatory proteins like p53 and p21, and a decrease in the levels of cyclin B1. nih.gov The induction of p53 and p21 acts as a brake on cell cycle progression, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.

The pattern of cell cycle arrest can differ even between 5-FU and its metabolites. For instance, one study on a human colon adenocarcinoma cell line found that while 5-FU induced an arrest in the G1/S phase, its active metabolite FdUMP caused an arrest in the G2/M phase, suggesting they may induce different primary DNA lesions that activate distinct checkpoints. nih.gov

| Cell Line Type | Observed Effect | Key Proteins Involved |

| Colon Cancer Cells | G1/S and S phase arrest. mdpi.comresearchgate.net | N/A |

| Keloid Fibroblasts | G2/M phase arrest. nih.gov | p53, p21, Cyclin B1, Bcl-2. nih.gov |

| Human Breast Cancer | G2 phase arrest. nih.gov | N/A |

| Colon Adenocarcinoma (SW620) | G1/S arrest (by 5-FU); G2/M arrest (by FdUMP). nih.gov | N/A |

Immunomodulatory Effects (e.g., STING activation)

Beyond its direct cytotoxic effects on cancer cells, 5-fluorouracil (5-FU) also exerts significant immunomodulatory effects that contribute to its therapeutic efficacy. A key mechanism is the activation of the cancer-cell-intrinsic STING (Stimulator of Interferon Genes) pathway. nih.govembopress.org The cellular stress and DNA damage caused by 5-FU can lead to the presence of DNA in the cytoplasm, which is detected by the cGAS-STING pathway. nih.gov

Activation of STING in cancer cells triggers the production of type I interferons (IFNs). nih.govembopress.org These interferons then signal to immune cells, promoting an anti-tumor immune response. nih.gov The effectiveness of 5-FU in reducing tumor burden has been shown to be dependent on this STING-triggered anti-tumor immunity. nih.govembopress.org Studies in mouse models have demonstrated that in the absence of STING within the cancer cells, a much higher dose of 5-FU is required to achieve a similar reduction in tumor size. nih.govnih.gov This response also requires IFN-sensing by bone-marrow-derived immune cells and leads to an increase in tumor-infiltrating T cells. nih.gov In human colorectal cancer, higher expression of STING is associated with better survival and responsiveness to chemotherapy. nih.gov

Additionally, 5-FU has been shown to have ambivalent effects on the immune system. It can selectively deplete myeloid-derived suppressor cells (MDSCs), a type of immune cell that suppresses the anti-tumor activity of T cells. nih.gov This depletion can restore T-cell mediated anti-cancer responses. nih.gov However, 5-FU can also induce the activation of the NLRP3 inflammasome in dying MDSCs, leading to the secretion of interleukin-1β (IL-1β), which can promote tumor growth under certain conditions. nih.gov Other studies have shown that at lower doses, 5-FU can inhibit tumor growth while maintaining or even stimulating the host immune system by increasing the percentages of CD3+ and CD4+ T cells. nih.gov

| Mechanism | Description | Outcome |

| STING Pathway Activation | 5-FU-induced DNA damage leads to cytosolic DNA, activating the cGAS-STING pathway in cancer cells. nih.govnih.gov | Production of type I interferons, leading to T-cell-based anti-tumor immunity. nih.govembopress.org |

| MDSC Depletion | 5-FU selectively eliminates immunosuppressive myeloid-derived suppressor cells (MDSCs). nih.gov | Restoration of T-cell mediated anti-cancer immune responses. nih.gov |

| NLRP3 Inflammasome Activation | In dying MDSCs, 5-FU can activate the NLRP3 inflammasome. nih.gov | Secretion of IL-1β, which can have pro-tumorigenic effects. nih.gov |

| T-Cell Modulation | Low doses of 5-FU can increase the percentage of CD3+ and CD4+ T-cells. nih.gov | Stimulation of the host immune system. nih.gov |

Structure Activity Relationships Sar and Prodrug Design Principles

Influence of Substituents at N1 and N3 Positions on Bioactivation and Efficacy

Substitution at the N1 and N3 positions of the 5-FU molecule is a well-established strategy to create prodrugs with altered bioactivation pathways and enhanced therapeutic efficacy. nih.gov The lactam structure of the pyrimidine (B1678525) ring is essential for recognition by both anabolic enzymes that activate 5-FU and catabolic enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) that degrade it. acs.orgnih.gov By modifying these positions, the drug's metabolic fate can be precisely controlled.

N1 Position: Substitution at the N1 position can yield effective prodrugs. A classic example is Tegafur (FT-207), or N1-(2'-tetrahydrofuryl)-5-fluorouracil. mdpi.comnih.gov Tegafur itself is inactive and requires metabolic activation, primarily by cytochrome P450 enzymes in the liver (specifically CYP2A6), to release 5-FU. mdpi.com This enzymatic conversion allows for a sustained release of the active drug, resulting in a prolonged inhibitory effect on DNA and RNA synthesis compared to direct administration of 5-FU. nih.gov

N3 Position: The N3 position is another critical site for modification. For instance, N3-o-toluyl-fluorouracil (TFU) is a prodrug that undergoes slow metabolism by liver microsomal enzymes to gradually release 5-FU. nih.gov This slow conversion leads to sustained plasma concentrations of 5-FU, which can improve its antitumor effect, particularly for time-dependent antimetabolites like 5-FU. nih.govnih.gov

N1,N3-Disubstitution: The strategy of substituting both the N1 and N3 positions, as seen in 1,3-DI(Benzyloxymethyl)-5-fluorouracil, represents a comprehensive approach to masking the 5-FU molecule. This dual modification is intended to create a highly stable prodrug that completely blocks the molecule's recognition by metabolic enzymes until the promoieties are cleaved. This can prevent premature degradation by DPD and bypass cellular resistance mechanisms, ensuring that the drug is released in a controlled manner. acs.org The introduction of two benzyloxymethyl groups also significantly increases the lipophilicity of the molecule, which can influence its absorption, distribution, and transport across cellular membranes.

Impact of Benzyloxymethyl Moieties on Prodrug Stability and Release Kinetics

This chemical feature has significant implications:

Prodrug Stability: Ether bonds are generally more chemically stable than ester bonds, which are used in other prodrug classes like 1-acyloxyalkyl derivatives. This enhanced stability prevents premature, non-enzymatic hydrolysis of the prodrug in the bloodstream, ensuring that the molecule remains intact until it reaches tissues containing the necessary activating enzymes. This stability is crucial for achieving a predictable and sustained release profile.

Release Kinetics: The release of 5-FU from this compound is dependent on enzymatic cleavage. The benzyloxymethyl groups are likely cleaved by oxidative enzymes, such as cytochrome P450 (CYP) isozymes found predominantly in the liver. This enzymatic process, known as O-dealkylation, would release an unstable intermediate that subsequently breaks down to liberate the active 5-FU. This reliance on enzymatic activation allows for a slower, more controlled release of 5-FU, maintaining therapeutic concentrations over a longer period and potentially reducing the peak-related toxicities associated with bolus 5-FU administration. nih.gov

Comparison with Other N-Substituted 5-FU Prodrugs (e.g., 1-acyloxyalkyl, 3-acyl derivatives)

This compound belongs to a broad family of N-substituted 5-FU prodrugs, each designed with a specific therapeutic goal in mind. A comparison highlights the different strategies employed to optimize 5-FU delivery.

| Prodrug Class | Substitution Position(s) | Linkage Type | Probable Activation Mechanism | Key Therapeutic Rationale |

| This compound | N1 and N3 | N-CH2-O-Benzyl (Ether-like) | Enzymatic (e.g., Cytochrome P450) | High stability, sustained release, increased lipophilicity. |

| Tegafur | N1 | N-Tetrahydrofuryl | Enzymatic (CYP2A6 in liver) | Oral bioavailability, sustained release. mdpi.com |

| Capecitabine (B1668275) | N4 of a cytosine precursor | Carbamate | Multi-step enzymatic, with final conversion by Thymidine Phosphorylase (TP) often overexpressed in tumors. nih.gov | Tumor-selective activation, oral bioavailability. |

| 1-Acyloxyalkyl derivatives | N1 | N-CH(R)-O-C(O)R' (Ester) | Enzymatic (Esterases) | Rapid to moderate release, tunable by altering the acyl and alkyl groups. capes.gov.br |

| 3-Acyl derivatives | N3 | N-C(O)R (Amide/Acyl) | Enzymatic (Amidases/Esterases) | Controlled release, potential for altered solubility and distribution. nih.gov |

Unlike 1-acyloxyalkyl or 3-acyl derivatives, which often utilize ester or amide bonds susceptible to relatively rapid hydrolysis by common esterases, the ether-like linkage in this compound provides greater chemical stability. This suggests a longer half-life for the prodrug in circulation and a release mechanism that is more dependent on specific oxidative enzymes (like CYPs) rather than ubiquitous hydrolases. This design aims for a more predictable and sustained drug exposure profile compared to many ester-based prodrugs.

Rational Design Strategies for Improved 5-FU Delivery and Action

The development of this compound is an embodiment of several rational design strategies aimed at improving cancer chemotherapy. slideshare.net The primary goal is to enhance the therapeutic window of 5-FU by increasing its efficacy against tumor cells while minimizing its toxic effects on healthy tissues. nih.gov

Key strategies incorporated in this design include:

Evading Metabolic Pathways: By masking both the N1 and N3 positions, the prodrug is designed to be unrecognizable to the enzymes responsible for both the activation and the catabolism of 5-FU. acs.org This "locked" configuration can prevent premature degradation by DPD, a major issue that contributes to 5-FU's variable bioavailability and toxicity. nih.gov

Sustained Release: The chemical stability of the benzyloxymethyl groups ensures that the release of 5-FU is slow and prolonged, driven by specific enzymatic activity. This converts the drug's pharmacokinetic profile from a rapid peak-and-trough pattern to a more sustained therapeutic level, which is often more effective and less toxic for a cell-cycle-specific agent like 5-FU. nih.gov

Modulating Physicochemical Properties: The addition of two bulky, lipophilic benzyloxymethyl groups dramatically alters the physicochemical properties of 5-FU. The increased lipophilicity can enhance absorption after oral administration and affect the drug's distribution in the body, potentially leading to better penetration into tumor tissues.

Dual-Acting Potential: While the primary goal is 5-FU delivery, the release of the benzyloxymethyl promoieties could also be explored for biological activity. Although benzyl (B1604629) alcohol and formaldehyde (B43269) (potential breakdown products) are generally considered toxic at high concentrations, targeted release could be engineered. More advanced designs create dual-acting prodrugs where the promoiety itself has a synergistic or complementary therapeutic effect. mdpi.com

Through these rational design principles, this compound is engineered to be a more stable, durable, and potentially more effective version of its parent drug, representing a sophisticated approach to optimizing chemotherapy.

Preclinical Evaluation and in Vitro / in Vivo Studies

Cell Culture Models for Efficacy Assessment

Inhibition of Cancer Cell Proliferation and Viability

No specific data is available for 1,3-DI(Benzyloxymethyl)-5-fluorouracil.

Apoptosis Induction and Cell Cycle Analysis

No specific data is available for this compound.

Effects on Cancer Cell Migration and Invasion

No specific data is available for this compound.

Animal Models for Therapeutic Efficacy and Pharmacodynamics

Tumor Growth Inhibition Studies

No specific data is available for this compound.

Evaluation of Systemic and Localized Antitumor Activity

No specific data is available for this compound.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Settings

Prodrug Conversion to Active Metabolites

No specific data is available in the public domain regarding the metabolic pathway and conversion rate of this compound into its active metabolite, 5-fluorouracil (B62378), in preclinical models.

Tissue Distribution and Intratumoral Concentration of Active 5-FU

There is no available research detailing the tissue distribution or the concentrations of 5-FU achieved within tumors following the administration of the prodrug this compound in preclinical studies.

Future Directions and Research Perspectives

Development of Novel 1,3-DI(Benzyloxymethyl)-5-fluorouracil Analogs

The development of novel analogs from the basic 5-FU structure is a well-established strategy to enhance pharmacological and pharmacokinetic properties. mdpi.comnih.gov Numerous modifications have been performed on the 5-FU scaffold, including the creation of N-1 and/or N-3 substituted derivatives, which have demonstrated improved bioactivity, metabolic stability, and selectivity. mdpi.comnih.gov This approach aims to address the limitations of 5-FU, such as its high toxicity and the development of drug resistance. nih.govnih.gov

Building on this precedent, future research could systematically modify the this compound molecule. The synthesis of derivatives by altering the benzyloxymethyl groups at the N-1 and N-3 positions could yield compounds with modulated lipophilicity, solubility, and ultimately, improved therapeutic profiles. For instance, research into other uracil (B121893) derivatives, such as 1,6-Bis[(benzyloxy)methyl]uracil, has yielded compounds with potent antiviral activity against HIV-1 and influenza H1N1 virus. nih.gov This highlights the potential for discovering novel biological activities through structural modification. The synthesis of hybrid molecules, linking this compound to other bioactive moieties like heme oxygenase-1 (HO-1) inhibitors or natural compounds like ampelopsin, represents another promising avenue. nih.govnih.gov Such hybrid compounds, or mutual prodrugs, can exhibit synergistic effects and overcome resistance mechanisms. nih.gov

Table 1: Examples of 5-Fluorouracil (B62378) Derivative Strategies

| Derivative Strategy | Example Compound(s) | Rationale / Outcome |

|---|---|---|

| N-Substitution | 1,3-bistetrahydrofuran-2yl-5FU (MFU) | Synthesized to improve anticancer activity against pancreatic cancer. nih.gov |

| Hybrid Compounds | 5-FU-substituted ampelopsin derivatives | Created to combine anticancer agents and improve stability; showed efficacy against K562 cancer cells. nih.gov |

| Prodrugs | 5-FU/HO-1 inhibitor hybrids (e.g., SI1/22) | Designed to release two active agents (5-FU and an HO-1 inhibitor) to achieve synergistic anticancer effects. nih.gov |

| Structural Analogs | 1,6-Bis[(benzyloxy)methyl]uracil derivatives | Synthesized to combine structural features of NNRTIs; showed anti-HIV-1 and anti-influenza activity. nih.gov |

Integration with Advanced Drug Delivery Systems (e.g., nanoparticles)

A significant challenge with 5-FU is its rapid clearance, short half-life, and non-selective biodistribution, which necessitates high doses and leads to systemic toxicity. nih.govnih.govnih.govresearchgate.net Advanced drug delivery systems (DDS), particularly those based on nanotechnology, offer a powerful strategy to overcome these limitations. nih.gov Extensive research has focused on encapsulating 5-FU in various nanocarriers to improve its therapeutic index. nih.govnih.gov

Future research should explore the integration of this compound into these systems. Its distinct physicochemical properties compared to 5-FU may offer advantages for formulation and delivery.

Key Nanoparticle-Based Strategies for Development:

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles can encapsulate lipophilic compounds, potentially improving the delivery of this compound. Liposomal doxorubicin, for example, demonstrated a significant increase in circulation time and accumulation in malignant tissues compared to the free drug. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide controlled and sustained release of the encapsulated drug. nih.gov These can be designed as "smart" systems that release their payload in response to specific stimuli in the tumor microenvironment, such as pH or enzymes. nih.gov

Bacterial Nanocellulose (BNC): BNC has been investigated as a carrier for the oral delivery of 5-FU for colorectal cancer. digitellinc.comnih.govupb.edu.co Studies show that BNC can successfully encapsulate 5-FU, forming a stable system that allows for controlled release, potentially improving the drug's toxicity profile and mechanism of action. nih.govupb.edu.co This platform could be adapted for this compound to develop a colon-targeted oral therapy.

The overarching goal of these integrations is to enhance the accumulation of the therapeutic agent in tumor tissues through passive or active targeting, thereby increasing efficacy while minimizing exposure to healthy tissues. nih.gov

Personalized Medicine Approaches based on Pharmacogenomics and Biomarkers

The clinical response to 5-FU-based chemotherapy is highly variable among patients, a phenomenon largely attributed to genetic differences that affect drug metabolism, activation, and targets. medscape.comresearchgate.net This has led to the field of pharmacogenomics, which aims to tailor drug therapy to an individual's genetic profile. nih.gov As this compound is expected to act as a prodrug of 5-FU, these pharmacogenomic principles are critically relevant.

Key Genes and Biomarkers for Investigation:

Dihydropyrimidine (B8664642) Dehydrogenase (DPD): Encoded by the DPYD gene, DPD is the primary enzyme responsible for the catabolism of 5-FU. medscape.comfrontiersin.org Genetic variants in DPYD can lead to DPD deficiency, causing a significantly increased risk of severe, life-threatening toxicity from standard 5-FU doses. medscape.comresearchgate.net Prospective screening for key DPYD variants is a cornerstone of personalized 5-FU therapy.

Thymidylate Synthase (TS): As the main therapeutic target of 5-FU, the expression level of the TYMS gene is a key biomarker. medscape.comcalis.edu.cn High levels of TS expression in tumors are associated with resistance to 5-FU. medscape.com Polymorphisms in the TYMS gene have also been linked to treatment outcomes. nih.gov

Methylenetetrahydrofolate Reductase (MTHFR): This enzyme is involved in the folate pathway, which provides the cofactor necessary for the inhibition of TS by a 5-FU metabolite. nih.govfrontiersin.org Genetic variations in MTHFR can influence the efficacy and toxicity of 5-FU. frontiersin.org

MicroRNAs (miRNAs): Emerging research has identified miRNAs as crucial regulators of 5-FU resistance. nih.gov These small non-coding RNAs can modulate the expression of key genes in the 5-FU pathway, and their profiles could serve as predictive biomarkers for treatment response. nih.gov

Future clinical development of this compound would necessitate pharmacogenomic studies to identify which patient populations are most likely to benefit and which are at high risk for adverse events. Patient-derived xenograft (PDX) models, which have been used to find predictive biomarkers for 5-FU and oxaliplatin (B1677828) combinations, could be an invaluable tool in this endeavor. nih.gov

Table 2: Key Genes in 5-Fluorouracil Pharmacogenomics

| Gene | Encoded Protein | Role in 5-FU Pathway | Clinical Relevance |

|---|---|---|---|

| DPYD | Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in 5-FU catabolism (inactivation). medscape.comresearchgate.net | Variants cause DPD deficiency, leading to severe toxicity. frontiersin.org |

| TYMS | Thymidylate Synthase (TS) | Primary drug target; inhibited by 5-FU active metabolites. medscape.comcalis.edu.cn | High expression is a mechanism of drug resistance. medscape.com |

| MTHFR | Methylenetetrahydrofolate Reductase | Regulates folate levels, which are crucial for TS inhibition. frontiersin.org | Polymorphisms can affect drug efficacy and toxicity. nih.govfrontiersin.org |

Exploration of Additional Therapeutic Applications Beyond Oncology (e.g., antiviral, antimicrobial)

While 5-FU and its derivatives are primarily known as anticancer agents, research has revealed their potential in treating infectious diseases. This opens a significant new avenue for the investigation of this compound.

Antiviral Potential: The structural similarity of uracil analogs to natural nucleosides allows them to interfere with viral replication. Research on 1,6-bis[(benzyloxy)methyl]uracil derivatives, which are structurally related to this compound, demonstrated profound activity against influenza A (H1N1) and inhibited HIV-1 reverse transcriptase. nih.gov The lead compound in that study showed higher activity against influenza than several established antiviral drugs. nih.gov This provides a strong rationale for screening this compound and its future analogs for activity against a broad spectrum of viruses.

Antimicrobial Potential: 5-FU possesses intrinsic antibacterial properties. nih.govnih.gov It has shown activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Streptococcus suis. nih.govmdpi.combiorxiv.orgmdpi.com The mechanism of action involves the inhibition of bacterial DNA synthesis and disruption of the cell wall. nih.govmdpi.com Studies have focused on synthesizing 5-FU derivatives with improved antibacterial efficacy and reduced toxicity. nih.gov For example, certain phosphonium-based 5-FU derivatives showed considerable activity against both Gram-positive and Gram-negative bacteria and were found to cause significant damage to bacterial cells. nih.gov Given the urgent need for new antimicrobial agents to combat rising antibiotic resistance, exploring the antibacterial and antibiofilm capabilities of this compound is a highly relevant and promising direction for future research. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,3-DI(Benzyloxymethyl)-5-fluorouracil, and how do reaction conditions influence yield?

- Answer : The synthesis of benzyl-protected 5-fluorouracil derivatives typically involves alkylation of 5-fluorouracil with benzyloxymethyl chloride under basic conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.

- Temperature control : Reactions at 60–80°C reduce side products like over-alkylation or hydrolysis intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures high purity (>95%) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies:

- pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC. Benzyl-protected uracils are prone to hydrolysis under strongly acidic/basic conditions, releasing free 5-fluorouracil .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (typically >200°C for benzyl derivatives) .

Advanced Research Questions

Q. What computational and experimental strategies are effective for studying the drug delivery potential of this compound via encapsulation?

- Answer :

- Molecular docking : Simulate interactions with cyclodextrin-based carriers (e.g., β-cyclodextrin derivatives) to predict inclusion complex formation. Focus on hydrophobic benzyl groups driving encapsulation .

- In vitro release assays : Use dialysis membranes (MWCO 12–14 kDa) in PBS (pH 7.4) to quantify sustained release of free 5-fluorouracil over 48–72 hours .

Q. How does the substitution pattern (benzyloxymethyl at N1/N3) influence the pharmacokinetic profile and cytotoxicity of 5-fluorouracil derivatives?

- Answer :

- Pharmacokinetics : N1-substituted derivatives exhibit slower hepatic metabolism (via dihydropyrimidine dehydrogenase) compared to N3 analogs, prolonging plasma half-life. Monitor using LC-MS/MS in rodent plasma .

- Cytotoxicity : Compare IC₅₀ values in colorectal (HCT-116) vs. breast (MCF-7) cancer cell lines. Benzyl groups enhance lipophilicity, improving membrane permeability but may reduce target binding to thymidylate synthase .

Q. What are the analytical challenges in distinguishing this compound from its mono-substituted or deprotected metabolites?

- Answer :

- Chromatographic separation : Use UPLC with C18 columns and acetonitrile/water gradients (0.1% formic acid) to resolve peaks for the parent compound, mono-benzyl intermediates, and free 5-fluorouracil .

- Mass spectral interpretation : High-resolution MS (HRMS) with ESI+ detects sodium adducts of benzyl-protected species (m/z ~400–450), while deprotected metabolites show m/z ~130 (5-fluorouracil) .

Data Contradictions and Recommendations

- Encapsulation vs. Bioavailability : While cyclodextrin encapsulation improves solubility ( ), excessive benzyl substitution may reduce cellular uptake ( ). Validate with in vivo biodistribution studies.

- Metabolic Stability : Benzyloxymethyl groups delay metabolism ( ), but interspecies variability (e.g., rodent vs. human liver microsomes) requires cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.